molecular formula C25H34N6O B5158932 4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide

4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide

Cat. No.: B5158932
M. Wt: 434.6 g/mol
InChI Key: JQGULMKTQQMJKE-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide is a complex organic compound that features a combination of pyrazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, which are then coupled together under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-[2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide
  • 4-phenyl-N-[2-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide

Uniqueness

4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide is unique due to its specific substitution pattern on the pyrazole and piperidine rings. This unique structure can result in different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c1-20(2)30-19-22(17-27-30)18-29-15-12-23(13-16-29)31-24(11-14-26-31)28-25(32)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11,14,17,19-20,23H,6,9-10,12-13,15-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGULMKTQQMJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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